3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H15BrN2O3S. It contains 14 carbon atoms, 15 hydrogen atoms, one bromine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
This compound has a predicted melting point of 204.69°C and a predicted boiling point of approximately 526.5°C at 760 mmHg . The predicted density is approximately 1.6 g/cm3, and the refractive index is predicted to be n20D 1.65 .Scientific Research Applications
Antitumor Properties
Compounds from sulfonamide-focused libraries, including 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, have shown potential in antitumor applications. Studies using cell-based antitumor screens have identified certain sulfonamides as potent cell cycle inhibitors, leading to their progression into clinical trials. These compounds exhibit properties such as disrupting tubulin polymerization and causing a decrease in the S phase fraction in cancer cell lines, indicating their utility in oncolytic therapies (Owa et al., 2002).
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Properties
Sulfonamide compounds have been studied for their antibacterial properties, especially against pathogenic strains of gram-positive and gram-negative bacteria. Novel sulfonamide derivatives synthesized and characterized in research have demonstrated efficacy in treating various infectious diseases, such as malaria and urinary tract infections, through disc diffusion methods (Ahmad & Farrukh, 2012).
Enzyme Inhibition
Sulfonamides, including the this compound derivative, have shown potential as enzyme inhibitors. These compounds have been investigated for inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential in treating diseases linked to these enzymes (Abbasi et al., 2019).
Future Directions
Properties
IUPAC Name |
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXXZNWOSBTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.